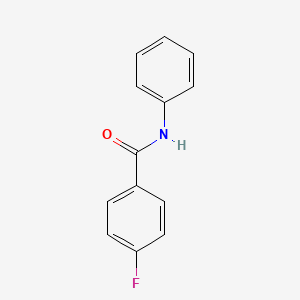

4-Fluorobenzanilide

説明

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEGRQABVBXYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190083 | |

| Record name | 4-Fluorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-63-2 | |

| Record name | 4-Fluoro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 366-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for 4 Fluorobenzanilide and Its Analogues

Contemporary Synthetic Routes and Mechanistic Insights

Advanced synthetic strategies have largely supplanted traditional methods for amide bond formation, offering improvements in yield, selectivity, and reaction conditions. Catalytic systems, particularly those based on palladium and copper, are central to these modern approaches.

Palladium-Catalyzed Amidation Reactions

Palladium catalysis is a powerful tool for constructing carbon-nitrogen bonds, offering mild conditions and broad functional group tolerance. researchgate.net The general catalytic cycle for amidation typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amide or amine, and concluding with reductive elimination to form the product and regenerate the active catalyst. nih.gov

In a significant advancement towards greener chemistry, methodologies have been developed that eliminate the need for both ligands and organic solvents. One such approach involves the use of a palladium-doped clay catalyst for the amidation of benzoyl chlorides with anilines. tandfonline.comtandfonline.comresearchgate.net This heterogeneous system facilitates the reaction under solvent-free conditions, often accelerated by microwave irradiation. tandfonline.comresearchgate.net The catalyst, which can be prepared by encapsulating palladium nanoparticles within a montmorillonite-KSF clay structure, is robust, recyclable, and highly efficient. tandfonline.comresearchgate.net The layered clay support is believed to bring the reagents into close proximity, enhancing reactivity. researchgate.net This solvent- and ligand-free approach simplifies product purification, often requiring only crystallization, thus avoiding the large volumes of organic solvents typically used in column chromatography. tandfonline.comtandfonline.com

Microwave irradiation has been shown to have a profound effect on the synthesis of benzanilides, dramatically reducing reaction times and improving yields, particularly in solvent-free systems. tandfonline.comresearchgate.netthieme-connect.com For the palladium-clay catalyzed reaction between benzoyl chloride and aniline (B41778), microwave heating at a specific power output (e.g., 260 watts) for a short duration (e.g., 8 minutes) at 150°C can lead to excellent yields (up to 99%). tandfonline.comresearchgate.net This rapid heating avoids the prolonged reaction times and higher temperatures often required with conventional heating methods, which frequently result in no or trace amounts of product. researchgate.net The efficiency of microwave-assisted synthesis makes it a highly attractive method for the rapid generation of amide libraries. tandfonline.comtandfonline.com

Table 1: Microwave-Assisted, Solvent-Free Synthesis of Benzanilides using Pd-Clay Catalyst researchgate.netThis interactive table summarizes the synthesis of various benzanilides from corresponding acid chlorides and anilines.

| Entry | Acid Chloride | Aniline | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoyl chloride | Aniline | Benzanilide (B160483) | 99 |

| 2 | 4-Chlorobenzoyl chloride | Aniline | 4-Chloro-N-phenylbenzamide | 95 |

| 3 | 4-Fluorobenzoyl chloride | Aniline | 4-Fluoro-N-phenylbenzamide | 99 |

| 4 | 4-Methylbenzoyl chloride | Aniline | 4-Methyl-N-phenylbenzamide | 96 |

| 5 | Benzoyl chloride | 4-Fluoroaniline (B128567) | N-(4-fluorophenyl)benzamide | 99 |

| 6 | Benzoyl chloride | 4-Chloroaniline | N-(4-chlorophenyl)benzamide | 98 |

The synthesis of substituted analogues of 4-fluorobenzanilide often requires precise control over the position of functionalization. Palladium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective modification of benzanilide scaffolds. rsc.orgrsc.org The regioselectivity is often dictated by the choice of metal catalyst and directing group within the substrate. rsc.orgscribd.com

For instance, in the C-H hydroxylation of N-alkyl-benzanilides, employing a Pd(II) catalyst directs the hydroxylation to the ortho-position of the aniline ring (the N-phenyl group). rsc.orgrsc.orgscribd.com This is in contrast to Ru(II) catalysts, which direct the hydroxylation to the ortho-position of the benzoyl ring. rsc.orgrsc.org Computational studies suggest that for palladium catalysis, electronic effects are the dominant factor controlling this regioselectivity. rsc.orgrsc.org Similarly, palladium-catalyzed C-H halogenation of anilides and related structures can be directed to the ortho-position with high selectivity using N-halosuccinimides as the halogen source. researchgate.net This level of control allows for the targeted synthesis of diverse benzanilide analogues with specific substitution patterns, which is crucial for structure-activity relationship studies in drug discovery. rsc.orgrsc.org

Table 2: Regioselective C-H Hydroxylation of Benzanilides rsc.orgrsc.orgThis table illustrates the catalyst-dependent regioselectivity in the hydroxylation of N-methyl-benzanilide.

| Catalyst | Oxidant | Position of Hydroxylation | Product |

|---|---|---|---|

| Pd(OAc)₂ | PhI(OAc)₂ | ortho to acylated amine | 2'-Hydroxy-N-methylbenzanilide |

| [Ru(p-cymene)Cl₂]₂ | PhI(OAc)₂ | ortho to carbonyl group | 2-Hydroxy-N-methylbenzanilide |

Microwave-Assisted Synthesis

Copper-Catalyzed Carbon-Nitrogen Coupling Strategies

Copper-catalyzed C-N coupling, historically known as the Ullmann condensation or Goldberg reaction, provides a valuable alternative to palladium-based methods. researchgate.netrsc.orgsymeres.com These reactions typically involve the coupling of an aryl halide with an amine, phenol, or thiol and have seen a resurgence due to the lower cost and toxicity of copper compared to palladium. rsc.orgsymeres.comunito.it Modern protocols often employ ligands such as diamines or amino acids to facilitate the reaction under milder conditions than the harsh temperatures traditionally required. rsc.org

One relevant approach for synthesizing this compound precursors involves the N-acylation of anilines with 4-fluorobenzoyl chloride, which can proceed readily, sometimes even without a catalyst. researchgate.netresearchgate.net Subsequently, a copper-catalyzed Friedel-Crafts benzoylation can be employed. In one study, while the primary goal was the synthesis of aminobenzophenones, the initial step involved the formation of the amide (e.g., this compound) from 4-fluorobenzoyl chloride and an aniline. researchgate.netresearchgate.net This was followed by an intramolecular rearrangement catalyzed by copper triflate (Cu(OTf)₂), which demonstrated the highest catalytic activity among several metal triflates tested. researchgate.netresearchgate.net This highlights copper's role not just in direct C-N coupling but also in facilitating transformations of the pre-formed amide.

Table 3: Copper-Catalyzed Friedel-Crafts Benzoylation of Acylanilides researchgate.netThis table shows the initial N-acylation step to form the amide, a precursor in a multi-step synthesis.

| Entry | Aniline Derivative | Acylating Agent | Amide Product | Conversion (%) |

|---|---|---|---|---|

| 1 | Aniline | 4-Fluorobenzoyl chloride | 4-Fluoro-N-phenylbenzamide | 100 |

| 2 | 2-Methylaniline | 4-Fluorobenzoyl chloride | 4-Fluoro-N-(o-tolyl)benzamide | 100 |

| 3 | 3-Methylaniline | 4-Fluorobenzoyl chloride | 4-Fluoro-N-(m-tolyl)benzamide | 100 |

| 4 | 2,3-Dichloroaniline | 4-Fluorobenzoyl chloride | N-(2,3-Dichlorophenyl)-4-fluorobenzamide | 100 |

Transition Metal-Catalyzed Amide Hydrogenation and Reduction

The reduction of the stable amide bond in this compound and its analogues to form amines is a challenging yet important transformation. Catalytic hydrogenation represents a more atom-economical and milder alternative to stoichiometric metal hydride reagents. acs.orgresearchgate.net Various transition metals, including ruthenium, iron, and manganese, have been developed for this purpose, with selectivity for either C-O bond cleavage (to form amines) or C-N bond cleavage (to form alcohols and amines) being a key challenge. acs.orgmdpi.comdiva-portal.org

Ruthenium complexes, such as those formed in situ from Ru(acac)₃ and multidentate phosphine (B1218219) ligands like Triphos, have been shown to effectively hydrogenate benzanilides to the corresponding amines. researchgate.net The addition of a Lewis acid co-catalyst, such as Yb(OTf)₃, can mitigate the need for harsh reaction conditions. researchgate.net More recently, catalysts based on earth-abundant metals have gained attention. Iron-based catalysts, for example, have been successfully applied to the hydrogenation of benzanilide. acs.org Manganese pincer complexes have also demonstrated high activity and selectivity in the hydrogenation of a wide range of amides, including benzanilide, to yield the corresponding alcohols and amines under relatively mild hydrogen pressure and temperature. researchgate.netacs.org The choice of catalyst and reaction conditions allows for tuning the selectivity of the amide reduction. researchgate.netacs.org

Table 4: Transition Metal-Catalyzed Hydrogenation of Benzanilide This interactive table compares different catalytic systems for the reduction of benzanilide.

| Catalyst System | Base/Additive | H₂ Pressure (bar) | Temp (°C) | Time (h) | Products | Ref |

|---|---|---|---|---|---|---|

| Ru(acac)₃ / Triphos | Yb(OTf)₃ | 15 | 150 | 15 | Benzylamine, Aniline | researchgate.net |

| Fe(PNP) Pincer Complex | K₃PO₄ | 50 | 110 | 3 | Benzylamine, Aniline | acs.org |

| Mn(NNP) Pincer Complex | KOtBu | 30 | 100 | 16 | Benzyl alcohol, Aniline | researchgate.net |

| Mn(PNN) Pincer Complex | K₂CO₃ | 50 | 65 | 16 | Benzyl alcohol, Aniline | acs.org |

Stereoselective Synthesis Approaches

The precise control of stereochemistry is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with specific three-dimensional arrangements. For analogues of this compound, where chirality can be introduced, stereoselective methods are paramount. These approaches ensure the formation of a desired stereoisomer over others.

Hydrogen-Bond Directed Stereocontrol

Hydrogen bonding, a non-covalent interaction, has emerged as a powerful tool for directing the stereochemical outcome of chemical reactions. rsc.orgsioc-journal.cn This strategy relies on the formation of specific hydrogen bonds between a substrate and a catalyst or reagent to create a highly organized, rigid transition state. rsc.org This ordered arrangement preferentially allows a reactant to approach from one face of the molecule, leading to a high degree of stereoselectivity. sioc-journal.cn

In the context of synthesizing chiral analogues, a catalyst can activate a substrate and simultaneously enhance the nucleophilicity of a reactant through dual hydrogen bonding. rsc.org For instance, computational studies in other systems have shown that a strong hydrogen bond interaction can increase the nucleophilicity of a carbonyl oxygen, playing a critical role in the selectivity-determining step. rsc.org The geometry of this bond is crucial; linear hydrogen bonds are typically stronger and provide more effective stereocontrol than bent ones. rsc.org This principle can be applied to reactions like glycosylations, aldol (B89426) additions, and Michael additions involving precursors to complex benzanilide structures. sioc-journal.cnresearchgate.net By choosing appropriate functional groups on the precursors that can act as hydrogen-bond donors or acceptors, chemists can guide the stereochemical course of a reaction to produce a single, desired enantiomer or diastereomer.

Chiral Auxiliaries and Asymmetric Transformations

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. researchgate.net This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. du.ac.in The auxiliary then directs a subsequent reaction to occur on one of the two prochiral faces of the substrate, resulting in the formation of a diastereomerically enriched product. researchgate.net After the transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. researchgate.net

Key considerations for an effective chiral auxiliary include its ready availability from inexpensive chiral sources, facile attachment and cleavage, and its ability to provide a strong bias for diastereoface selection in the key bond-forming step. researchgate.net

Several types of chiral auxiliaries have been successfully employed in a wide range of asymmetric transformations: researchgate.netnih.gov

Oxazolidinones: Known as Evans' auxiliaries, these are powerful mediators of asymmetric reactions such as aldol additions, alkylations, and Michael additions. researchgate.netnih.gov The rigid structure of N-acyloxazolidinones, when coordinated with a Lewis acid, provides a highly ordered transition state that effectively blocks one face of the enolate, leading to excellent asymmetric induction. researchgate.netnih.gov

Pseudoephedrine and Pseudoephenamine: These compounds serve as practical chiral auxiliaries for diastereoselective alkylation reactions, providing access to a variety of enantiomerically enriched molecules. harvard.edu Amides derived from these auxiliaries can be alkylated with high diastereoselectivity. harvard.edu Pseudoephenamine has been highlighted as a superior alternative in some cases, offering greater crystallinity for products and higher selectivity in the formation of challenging quaternary stereocenters. harvard.edu

The general workflow for this approach involves:

Attachment of the achiral substrate to the chiral auxiliary.

A diastereoselective reaction, such as alkylation or an aldol reaction, controlled by the steric and electronic properties of the auxiliary.

Mild and non-destructive removal of the auxiliary to yield the desired chiral product. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This involves a holistic approach considering the entire lifecycle of a chemical product, from the choice of starting materials to the final waste generated. nih.gov The application of these principles to the synthesis of this compound and related compounds offers significant environmental and economic benefits.

Core principles of green chemistry relevant to benzanilide synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are preferred over stoichiometric ones for this reason.

Use of Safer Solvents and Conditions: Minimizing or eliminating the use of toxic organic solvents and opting for greener alternatives like water or solvent-free conditions is crucial. ualberta.ca

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Alternative energy sources like microwave or ultrasonic irradiation can often accelerate reactions, reducing reaction times and energy input.

A notable example of a green synthetic method for benzanilides involves using a palladium-doped clay catalyst under microwave irradiation in solvent-free conditions. researchgate.net This method demonstrates several green advantages over traditional approaches.

| Catalyst Loading (mol%) | Reaction Time (min) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 15 | 10 | Microwave, Solvent-free | 99 | researchgate.net |

| 10 | 8 | Microwave, Solvent-free | 99 | researchgate.net |

| 5 | 8 | Microwave, Solvent-free | 99 | researchgate.net |

| 3 | 8 | Microwave, Solvent-free | 99 | researchgate.net |

| 15 | 120 | Stirring at 100°C, Toluene | Traces | researchgate.net |

| 15 | 120 | Stirring at r.t., Toluene | N.R. (No Reaction) | researchgate.net |

As the table illustrates, the microwave-assisted, solvent-free method is significantly more efficient, providing near-quantitative yields in minutes, whereas conventional heating in an organic solvent yields only trace amounts of the product after several hours. researchgate.net The heterogeneous catalyst can also be recycled, further enhancing the sustainability of the process. researchgate.net Other green approaches include performing reactions in aqueous media, which leverages the unique reactivity and selectivity that can be achieved in water. chemicalbook.comrsc.orgorganic-chemistry.org

Derivatization Strategies for Functional Enhancement

Derivatization of the benzanilide scaffold is a key strategy for modulating its physicochemical properties and exploring its potential in various applications. By introducing new functional groups or altering the core structure, novel compounds with enhanced or entirely new characteristics can be generated.

Synthesis of Fluorinated Benzanilide Derivatives

Fluorinated benzanilides are a class of compounds that have garnered significant interest. researchgate.net The introduction of fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability and binding affinity in biological systems.

The standard synthesis of benzanilides, including fluorinated derivatives, is typically achieved through the reaction of an appropriate aniline with a benzoyl chloride in the presence of a base like pyridine (B92270). sci-hub.se By selecting different fluorinated anilines or fluorinated benzoyl chlorides, a wide array of derivatives can be prepared. For example, this compound is prepared from 4-fluoroaniline and benzoyl chloride, while 2-fluorobenzanilide is synthesized from 2-fluoroaniline (B146934) and benzoyl chloride. cymitquimica.com

Incorporation into Novel Molecular Scaffolds (e.g., Thiobenzanilides, Thioureas)

Modifying the central amide bond or incorporating the fluorobenzoyl or fluoroaniline (B8554772) moiety into different scaffolds leads to new classes of compounds with distinct properties.

Thiobenzanilides: The direct conversion of the amide group in a benzanilide to a thioamide group yields the corresponding thiobenzanilide. This transformation is commonly achieved by treating the benzanilide with a thionating agent. sci-hub.se

| Starting Material | Target Scaffold | Reagent | Conditions | Reference |

|---|---|---|---|---|

| Benzanilide | Thiobenzanilide | Phosphorus pentasulfide (P4S10) | Pyridine | sci-hub.se |

| This compound | 4-fluoro-N-phenyl-benzenecarbothioamide | Lawesson's reagent | Toluene, 135°C, 2h | chemicalbook.com |

| Substituted Aniline | Thiourea (B124793) | Benzoyl isothiocyanate | Acetone, Reflux | jrespharm.com |

| Primary Amine | Thiourea | Carbon disulfide (CS2) | Aqueous medium | organic-chemistry.org |

The synthesis of 4-fluoro-N-phenyl-benzenecarbothioamide (the thio-analogue of this compound) can be accomplished by heating this compound with Lawesson's reagent in toluene. chemicalbook.com These thiobenzanilides can serve as important intermediates for the synthesis of heterocyclic compounds like fluorinated benzothiazoles. sci-hub.se

Thioureas: While not a direct derivative of the benzanilide structure itself, thioureas represent a related class of compounds where the central carbonyl is replaced by a thiocarbonyl and the acyl group is absent. They are synthesized from precursors of benzanilides, such as substituted anilines. A general route involves the reaction of an amine with an isothiocyanate. jrespharm.comnih.gov For example, acylthioureas can be synthesized by reacting an amine with benzoyl isothiocyanate, which is generated in situ from benzoyl chloride and ammonium (B1175870) thiocyanate. jrespharm.com Simpler thioureas can be formed through the condensation of amines with carbon disulfide. organic-chemistry.org These synthetic routes allow for the incorporation of the fluorinated phenyl motif found in this compound into the structurally distinct thiourea scaffold.

Elucidation of Reaction Mechanisms and Kinetics

Theoretical and Computational Investigations of Reaction Pathways

Computational chemistry offers powerful tools for mapping potential energy surfaces, identifying transient species like intermediates and transition states, and calculating the energy barriers that govern reaction rates. nih.gov These methods allow for a detailed examination of reaction pathways that are often too fast or involve species too unstable to be captured by experimental means alone. acs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone of computational chemistry for studying reaction mechanisms. nih.govchemrxiv.org DFT calculations can determine the geometries and energies of reactants, products, and the high-energy transition states that connect them. By locating a transition state—a first-order saddle point on the potential energy surface—and calculating its vibrational frequencies, chemists can confirm the pathway linking a reactant to a product. acs.orgorientjchem.org

While specific DFT studies detailing the synthesis of 4-Fluorobenzanilide are not widely published, research on the broader benzanilide (B160483) family illustrates the power of this approach. For instance, DFT calculations have been employed to understand the regioselectivity of C(sp²)-H hydroxylation in benzanilides, revealing that the reaction outcome is controlled by a combination of steric and electronic factors. nih.govrsc.org Such studies typically involve optimizing the structures of proposed intermediates and transition states to map out the complete energy profile of the reaction.

A typical DFT analysis for a reaction involving this compound would yield data such as that presented in the hypothetical table below.

| Species Type | Relative Energy (kcal/mol) | Key Geometric Parameter | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | N/A | N/A |

| Transition State | +25.0 | C-N bond forming: 2.1 Å | -450 |

| Intermediate | -5.0 | Tetrahedral carbon | N/A |

| Products | -15.0 | N/A | N/A |

| This table is illustrative of typical data obtained from DFT calculations for a reaction pathway. |

The Reaction Path Hamiltonian (RPH) model is a powerful tool for analyzing the dynamics of a chemical reaction. smu.edu It focuses on the region of the potential energy surface along the intrinsic reaction coordinate (IRC)—the minimum energy path connecting reactants to products via the transition state. smu.edu The RPH allows for the calculation of rate constants and provides detailed mechanistic information by examining the energetic and geometric changes that occur along this path. smu.edu

An extension of this is the Unified Reaction Valley Approach (URVA), which analyzes the curvature of the reaction path. umn.edu Peaks in the reaction path curvature correspond to significant electronic structure changes, such as the breaking and forming of chemical bonds. umn.edu This analysis provides a detailed story of the chemical process, pinpointing exactly where along the reaction coordinate the most critical chemical events take place. Although no specific URVA studies on this compound have been reported, this method would be ideal for dissecting the complex bond rearrangements during its synthesis, for example, via amide coupling.

The synthesis of this compound from precursors like 4-fluorobenzoyl chloride and aniline (B41778) involves the cleavage of the C-Cl bond and the N-H bond, and the formation of the crucial C-N amide bond. Computational methods can track the changes in bond lengths and bond orders throughout the reaction. For instance, studies on the copper-catalyzed synthesis of benzanilides indicate that the mechanism can involve the simultaneous oxidative cleavage of a C-C bond and the formation of a C-N bond. sci-hub.sersc.org

| Reaction Step | Bonds Cleaved | Bonds Formed | Description |

| 1. Nucleophilic Attack | - | N-C (partial) | Aniline nitrogen attacks the carbonyl carbon of the acyl chloride. |

| 2. Intermediate Formation | - | - | A tetrahedral intermediate is formed. |

| 3. Leaving Group Departure | C-Cl | C=O (reformed) | The chloride ion departs, and the carbonyl double bond is restored. |

| 4. Deprotonation | N-H | - | A base removes a proton from the nitrogen atom to yield the final amide. |

| This table outlines the general bond-making and bond-breaking steps in a typical synthesis of this compound. |

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and represents the height of the energy barrier that reactants must overcome to transform into products. Quantum chemical calculations, particularly using methods like DFT and more advanced ab initio techniques, are essential for accurately predicting these barriers. u-tokyo.ac.jprsc.org The calculated energy difference between the reactants and the transition state provides a theoretical estimate of the activation energy, which is directly related to the reaction rate via the Arrhenius equation. wuxiapptec.com

For a given reaction, such as the synthesis of this compound, multiple competing pathways may exist. Computational chemistry can be used to calculate the activation barriers for each plausible pathway. wuxiapptec.commdpi.com The pathway with the lowest activation energy is generally the most favorable and will be the dominant route for the reaction. wuxiapptec.com These calculations are critical for understanding reaction selectivity and for designing more efficient synthetic protocols or catalysts. nih.gov

Chemical reactions, especially those in complex systems or under catalytic conditions, can be represented as networks of interconnected elementary steps. mpg.deacs.org Graph theory provides a powerful mathematical framework for analyzing these reaction networks. umn.eduresearchgate.net In this approach, molecular species (reactants, intermediates, products) are represented as nodes, and the elementary reactions that convert one species to another are represented as edges. acs.orgchemrxiv.org

This method allows for the systematic enumeration of all possible reaction pathways and the identification of key intermediates and cycles within a catalytic process. mpg.de By analyzing the topology of the reaction graph, one can estimate the complexity of the reaction mechanism and identify the most critical pathways without needing to perform exhaustive quantum chemical calculations for every possible step. researchgate.net While no graph-theoretical analysis has been specifically published for this compound, this approach would be valuable for mapping out the potential side reactions and catalyst deactivation pathways in its industrial synthesis.

Quantum Chemical Calculations of Activation Energies and Reaction Barriers

Experimental Probing of Reaction Mechanisms

While theoretical calculations provide a model of a reaction, experimental studies are essential to validate these models and provide real-world data on reaction kinetics. researchgate.netptb.de Probing a reaction mechanism experimentally involves monitoring reactant and product concentrations over time, detecting transient intermediates, and conducting specialized experiments to test specific mechanistic hypotheses.

Key experimental techniques include:

Kinetic Studies: Measuring the rate of reaction as a function of reactant concentrations, temperature, and pressure allows for the determination of the experimental rate law, the activation energy, and other kinetic parameters. The observed rate law provides strong clues about the composition of the transition state in the rate-determining step. libretexts.org

Isotope Effects: The Kinetic Isotope Effect (KIE) is measured by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. rsc.org This technique has been used in studies of benzanilide C-H activation to confirm that C-H bond cleavage is indeed the rate-limiting step. rsc.org

Intermediate Trapping: If an intermediate is suspected to be part of a reaction pathway, an experiment can be designed to "trap" it by adding a reagent that reacts specifically with the intermediate to form a stable, detectable product.

Spectroscopic Monitoring: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to monitor the reaction in real-time, allowing for the observation of the decay of reactants, the growth of products, and in some cases, the direct detection of stable intermediates. youtube.com

| Experimental Technique | Information Gained | Relevance to this compound |

| Reaction Rate vs. Concentration | Determination of the rate law, reaction order. | Identifies which species are involved in the rate-determining step of its synthesis. |

| Kinetic Isotope Effect (KIE) | Identifies bond-breaking events in the rate-determining step. | Could confirm if C-F or N-H bond cleavage is rate-limiting in certain reactions. |

| In-situ Spectroscopy (NMR, IR) | Direct observation of reactants, products, and intermediates. | Monitors the progress of amide bond formation and detects any stable intermediates. |

| Cross-over Experiments | Distinguishes between intramolecular and intermolecular mechanisms. | Determines if fragments of different reactant molecules are exchanged during the reaction. |

| This table summarizes common experimental methods for elucidating reaction mechanisms. |

Spectroscopic Observation of Transient Species

Many chemical reactions proceed through high-energy, short-lived intermediates known as transient species. The direct observation of these species is paramount for confirming proposed mechanistic pathways. Techniques like transient absorption spectroscopy are indispensable for this purpose, allowing for the monitoring of species that exist for timescales as short as femtoseconds. edinst.comedinst.com

In a typical transient absorption spectroscopy experiment, a sample is excited with a short, high-intensity "pump" laser pulse, which initiates the chemical reaction and populates excited states or creates transient intermediates. edinst.com A second, lower-intensity "probe" pulse, often a broadband white light source, is passed through the sample at a variable time delay after the pump pulse. edinst.comuni-tuebingen.de By measuring the change in absorbance of the probe light as a function of both wavelength and time, a detailed picture of the formation and decay of transient species can be constructed. edinst.commagnitudeinstruments.com The resulting data can reveal the absorption spectra of these intermediates and their kinetic profiles. uni-tuebingen.demagnitudeinstruments.com

While specific transient absorption data for this compound are not extensively documented in the reviewed literature, studies on analogous benzanilide derivatives and other aromatic compounds provide a framework for understanding the potential transient species involved in its photoreactions. For instance, in the photocyclization of benzanilide, it has been proposed that the reaction proceeds through an intermediate from which hydrogen detachment occurs. koreascience.kr However, studies have shown that this hydrogen detachment is not the rate-determining step of the reaction. koreascience.kr

The study of photochemical reactions, such as those that could be initiated on this compound, often involves the formation of excited singlet and triplet states, radicals, or other reactive intermediates. edinst.commsu.edu The identification of these transient species is achieved by analyzing their unique absorption spectra. For example, excited state absorption (ESA) appears as a new positive feature in the transient spectrum, while the depletion of the ground state is observed as a negative signal known as ground-state bleaching (GSB). magnitudeinstruments.com

Table 1: Representative Transient Species and Spectroscopic Techniques

| Transient Species Type | Common Spectroscopic Observation Technique | Typical Timescale |

|---|---|---|

| Excited Singlet State | Femtosecond Transient Absorption Spectroscopy | Femtoseconds to Nanoseconds |

| Excited Triplet State | Nanosecond Transient Absorption Spectroscopy | Nanoseconds to Seconds |

| Radical Cations/Anions | Transient Absorption Spectroscopy | Varies (fs to ms) |

| Biradicals | Transient Absorption Spectroscopy, Time-Resolved EPR | Varies (fs to ms) |

This table is generated based on general principles of transient spectroscopy. edinst.comedinst.com

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. mdpi.com By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), chemists can follow the labeled atom's position in the products, providing unambiguous evidence for bond-making and bond-breaking events. mdpi.comnih.gov

One of the most significant applications of isotopic labeling is in the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom at or near the reactive center is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide profound insight into the transition state of the rate-determining step. wikipedia.orgprinceton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. princeton.edu

In a study directly relevant to benzanilides, the mechanism of site-selective C-H bromination was investigated using KIE experiments. mdpi.com For the palladium-catalyzed ortho-bromination of a benzanilide substrate, a significant primary kinetic isotope effect was observed.

Table 2: Kinetic Isotope Effect in the ortho-Bromination of Benzanilide

| Reaction | Catalyst/Promoter | Kinetic Isotope Effect (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| ortho-Bromination of Benzanilide | Pd(II) | 2.2 | C-H bond cleavage is involved in the rate-limiting step. | mdpi.com |

| para-Bromination of Benzanilide | HFIP | 1.6 | C-H activation is partially turnover limiting. | mdpi.com |

Data sourced from a study on switchable site-selective benzanilide C(sp²)-H bromination. mdpi.com

The observed KIE of 2.2 strongly indicates that the cleavage of the ortho C-H bond is a critical part of the slowest step of the reaction. mdpi.com In contrast, a smaller KIE of 1.6 was found for the para-bromination, suggesting that C-H activation is only partially rate-limiting in that pathway. mdpi.com Furthermore, in the context of the photocyclization of benzanilide, it was noted that there was no isotope effect on the reaction rate, which implies that the cleavage of a C-H bond is not the rate-determining step in that particular transformation. koreascience.kr

Isotopic labeling can also distinguish between different mechanistic pathways. For example, in the hydrolysis of lactone rings, such as those found in some complex molecules, oxygen-18 (¹⁸O) labeling of the water solvent can determine whether the reaction proceeds via acyl cleavage or alkyl cleavage. Significant incorporation of ¹⁸O into the reformed lactone ring provides strong evidence for an acyl cleavage mechanism. nih.gov

Stereochemical Analysis of Reaction Products

The stereochemical outcome of a reaction provides a three-dimensional view of the mechanism, revealing the spatial arrangement of atoms in the transition state. youtube.commasterorganicchemistry.com The analysis of the stereochemistry of the products formed from reactions of this compound and its derivatives can therefore offer deep mechanistic insights. This involves determining the relative and absolute configuration of chiral centers and the geometry of any newly formed double bonds. saskoer.ca

The conformation of the reactant molecule itself can significantly influence the course of a reaction. For fluorinated benzanilides, the presence of the fluorine atom can affect the molecule's preferred three-dimensional shape. A study on ortho-fluorobenzanilides investigated their molecular conformations in the solid state using X-ray crystallography and in the gas phase using DFT calculations. researchgate.net

It was found that these molecules are generally non-planar, with the degree of twisting described by the dihedral angles between the planes of the benzoyl and aniline rings and the central amide group. researchgate.net

Data from a study on the crystal structure of a benzanilide derivative, highlighting the non-planar conformation. researchgate.net

The conformation is often stabilized by intramolecular hydrogen bonds, for example, between the amide N-H and the carbonyl oxygen (N-H···O), which forms a pseudo-six-membered ring. researchgate.net In some cases, an N-H···F hydrogen bond has also been observed. researchgate.net The specific conformation adopted by this compound will dictate the accessibility of different sites for attack by reagents and can influence the stereoselectivity of reactions.

A reaction is termed stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.comsaskoer.ca For example, if a reaction involving this compound creates a new chiral center, and one enantiomer is formed in excess of the other, the reaction is enantioselective. If diastereomers are possible products, and one is favored, the reaction is diastereoselective. saskoer.ca

A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.comsaskoer.ca This is often the case in concerted reactions where the mechanism does not allow for the loss of stereochemical information. masterorganicchemistry.com Analyzing whether reactions of this compound are stereoselective or stereospecific can help to distinguish between, for example, concerted and stepwise mechanisms.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies

X-ray diffraction techniques, including both single-crystal and powder methods, are instrumental in characterizing the solid-state structure of 4-Fluorobenzanilide.

Single-crystal X-ray diffraction (SCXRD) provides a definitive three-dimensional model of this compound, yielding precise data on its molecular geometry and crystal lattice. The analysis of a single, high-quality crystal allows for the unambiguous determination of its atomic arrangement.

The crystallographic data for this compound (CCDC 285375) reveals its solid-state structure in significant detail.

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀FNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.033(1) |

| b (Å) | 8.356(2) |

| c (Å) | 12.553(3) |

| α (°) | 82.59(3) |

| β (°) | 88.08(3) |

| γ (°) | 84.45(3) |

| Volume (ų) | 519.2(2) |

The crystal structure of this compound is primarily organized through a robust network of intermolecular hydrogen bonds. The dominant interaction is the N–H⋯O hydrogen bond, which links molecules head-to-tail into infinite C(4) chains. ugr.es This primary hydrogen bond is a key element in the self-assembly process, directing the formation of one-dimensional tapes along the crystallographic axis.

These hydrogen-bonded chains are further organized into layers. The crystal packing of 4-fluoro-N-(4-fluorophenyl)benzamide, a related compound, shows that molecules align in the P-1 space group, creating distinct layers of fluorine atoms. mdpi.com This layered arrangement is a common packing motif in fluorinated benzanilides, driven by the interplay of strong hydrogen bonds and weaker interactions.

The molecule of this compound is not planar. The conformation is defined by the twist between the two phenyl rings and the central amide linker. The dihedral angle between the plane of the benzoyl ring and the anilide ring (containing the fluorine atom) is a critical parameter. For the parent compound, benzanilide (B160483), this angle is reported to be 62.6°. In substituted benzamides, these angles are influenced by crystal packing forces. nih.gov

The conformation is further described by the torsion angles between the aromatic rings and the amide plane. Studies of similar molecules show that the angles between the para-substituted phenyl rings and the amide plane are typically around 31-38°, while the angle with the unsubstituted phenyl ring is around 29°. nih.gov These deviations from planarity are a result of balancing attractive and repulsive forces within the crystal lattice.

Table 2: Key Dihedral Angles in this compound

| Torsion Angle | Description | Angle (°) |

|---|---|---|

| τ1 (O=C-N-C) | Defines the planarity of the amide bond | ~180 |

| τ2 (C-C-N-C) | Twist of the anilide ring relative to the amide C-N bond | Varies |

Hydrogen bonding is the most significant non-covalent interaction governing the crystal structure of this compound.

N–H⋯O Hydrogen Bonding : The primary and strongest hydrogen bond is the intermolecular N–H⋯O interaction, which links the amide proton (N–H) of one molecule to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is responsible for the formation of the characteristic one-dimensional chains observed in the crystal packing of benzanilides. ugr.es

C–H⋯F and C–H⋯O Interactions : Weaker hydrogen bonds, such as C–H⋯F and C–H⋯O interactions, also play a role in stabilizing the three-dimensional structure. While the existence and significance of hydrogen bonds involving organic fluorine have been debated, recent studies confirm their role as stabilizing interactions, albeit weaker than conventional hydrogen bonds. acs.org The interaction energy for a C–H⋯F bond in similar benzamides has been calculated to be around -2.15 to -2.89 kcal/mol, which is about 30–40% of the strength of a strong N–H⋯O bond. acs.org These weak interactions help to organize the primary hydrogen-bonded chains into a stable, layered crystal lattice. No evidence for a strong intramolecular N–H⋯F hydrogen bond is observed, as the fluorine is in the para-position, distant from the amide proton.

Table 3: Hydrogen Bond Parameters

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in benzanilides. The parent molecule, benzanilide, is known to crystallize in at least two different polymorphic forms, a monoclinic (C2/c) and a triclinic (P-1) form, with the latter exhibiting orientational disorder. ugr.esmdpi.com

Disorder is also frequently observed in fluorinated benzanilides, particularly when the fluorine atom is in the ortho or meta position. This disorder often involves the position of the fluorine atom itself. However, the crystal structure of this compound (CCDC 285375) does not exhibit significant orientational disorder. The para-substitution pattern appears to suppress the disorder that is more common in other isomers, leading to a more ordered crystal packing. vulcanchem.com

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. While SCXRD provides the structure of a single crystal, PXRD is used to analyze a bulk sample, which consists of many tiny, randomly oriented crystallites.

For this compound, PXRD serves several key purposes:

Phase Identification : The PXRD pattern is a unique "fingerprint" for a specific crystalline phase. It can be used to confirm the identity and phase purity of a synthesized batch of this compound by comparing the experimental pattern to one calculated from single-crystal data or a standard pattern from a database.

Polymorph Screening : As benzanilides are known to exhibit polymorphism, PXRD is an essential tool for identifying the presence of different crystal forms in a bulk sample. vulcanchem.com Each polymorph will produce a distinct diffraction pattern.

Structural Refinement : In cases where suitable single crystals cannot be grown, it is sometimes possible to determine or refine a crystal structure from high-quality powder diffraction data, a process known as Rietveld refinement.

The analysis of a bulk sample of this compound via PXRD would involve recording the intensity of diffracted X-rays as a function of the scattering angle (2θ), which yields a pattern of peaks corresponding to the various lattice planes in the crystal structure.

Role of Intermolecular and Intramolecular Hydrogen Bonding (N–H⋯O, N–H⋯F)

High-Pressure Crystallographic Techniques

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the vibrational and electronic properties of molecules, as well as their conformational dynamics in solution.

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that identifies functional groups and characterizes molecular structure based on the absorption of infrared radiation. pressbooks.publibretexts.org When a molecule is exposed to infrared light, its bonds vibrate at specific frequencies, leading to the absorption of particular wavelengths. pressbooks.pub This results in a unique spectral fingerprint of the molecule.

The FTIR spectrum of an amide like this compound is characterized by several key absorption bands. The N-H stretching vibration typically appears in the region of 3500-3300 cm⁻¹. The C=O stretching (Amide I band) is a strong absorption usually found between 1680 and 1630 cm⁻¹. The N-H bending (Amide II band), coupled with C-N stretching, occurs in the 1650-1515 cm⁻¹ range. The C-F stretching vibration is expected in the 1400-1000 cm⁻¹ region. The analysis of these vibrational modes provides detailed information about the molecular structure and bonding within this compound. sysrevpharm.orgresearchgate.netwashington.edu

FT-Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. gatewayanalytical.comsurfacesciencewestern.com It relies on the inelastic scattering of monochromatic light, usually from a laser in the near-infrared region, to probe molecular vibrations. nicoletcz.cz While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, homo-nuclear bonds and changes in polarizability. gatewayanalytical.comsurfacesciencewestern.com

For this compound, FT-Raman spectroscopy can provide valuable information about the vibrations of the aromatic rings and the C-C backbone. researchgate.net The use of a near-infrared laser, commonly at 1064 nm, minimizes fluorescence interference, which can be an issue with some organic compounds. nicoletcz.cz The combination of FTIR and FT-Raman spectra offers a more complete picture of the vibrational properties of the molecule. spectroscopyonline.com For example, vibrations that are weak or absent in the FTIR spectrum may be strong in the FT-Raman spectrum, and vice versa. surfacesciencewestern.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformational dynamics of molecules in solution. copernicus.org It is based on the magnetic properties of atomic nuclei and can provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H NMR spectroscopy can be used to analyze the chemical shifts and coupling constants of the protons on the aromatic rings and the amide group. rsc.org The fluorine atom in the para position of the benzoyl ring influences the chemical shifts of the adjacent protons. The conformation of the amide linkage can also be studied, as the rotation around the C-N bond can be slow on the NMR timescale, potentially leading to distinct signals for different conformers. copernicus.orgresearchgate.net Variable temperature NMR studies can be employed to investigate the energetics of conformational exchange processes. copernicus.org

Advanced NMR techniques provide even more detailed structural and dynamic information.

2D NMR: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms in a molecule. libretexts.orghuji.ac.il

COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic rings of this compound. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close to each other in space, providing insights into the preferred conformation of the molecule in solution. ucl.ac.uk

EXSY (Exchange Spectroscopy) can be used to study the kinetics of conformational exchange between different isomers or rotamers. rsc.org

1D NMR Prediction: Computational tools are available to predict ¹H and ¹³C NMR spectra based on the molecular structure. epa.govnmrdb.org These prediction programs, often utilizing databases of experimental spectra and machine learning algorithms, can provide a theoretical spectrum that can be compared with experimental data to aid in spectral assignment and structure verification. hmdb.ca

¹⁹F NMR: The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly useful technique. nih.gov ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment. rsc.orgnih.gov Changes in the conformation or binding of the molecule can lead to significant changes in the ¹⁹F chemical shift, providing a sensitive handle for studying its interactions. cfplus.cz

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' | 7.89-7.92 | m |

| H-2, H-6 | 7.64 | d |

| H-3, H-5 | 7.40 | t |

| H-4 | 7.19 | t |

| H-3', H-5' | 7.19 | t |

| NH | 7.77 | br |

| Data based on experimental findings in CDCl₃. rsc.org |

Interactive Data Table: Key Vibrational Frequencies for Amides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3500-3300 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1650-1515 |

| C-N Stretch | 1400-1000 |

| C-F Stretch | 1400-1000 |

Mass Spectrometry (GC-MS, MoNA) beyond Basic Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the analysis of this compound, GC effectively separates the compound from a mixture based on its volatility and interaction with the chromatographic column. etamu.edu Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process not only generates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to break apart into characteristic fragment ions. tutorchase.com This fragmentation is not random; it occurs at the weakest bonds and results in the formation of stable ions. tutorchase.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Beyond simply confirming the molecular weight, the fragmentation pattern provides a wealth of structural information. For this compound (molecular weight 215.22 g/mol ), the mass spectrum reveals key structural motifs. The analysis of these fragments allows for a detailed conformational study, confirming the connectivity of the fluorophenyl group, the amide linkage, and the benzoyl group.

Publicly accessible databases, such as the MassBank of North America (MoNA), serve as crucial repositories for spectral data, containing thousands of records from various experimental and in-silico sources. ucdavis.edunih.govneuinfo.org The mass spectrum for this compound can be accessed in these databases, providing reference data for identification and structural confirmation. ucdavis.eduepa.gov

Key fragmentation pathways for this compound involve the cleavage of the amide bond. Common fragments observed in the mass spectrum include the benzoyl cation and the 4-fluorophenyl radical or cation, which are indicative of the core structure. The most stable fragments often produce the most intense signals in the spectrum. tutorchase.com

Table 1: Characteristic Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Ion Structure/Identity | Significance |

|---|---|---|

| 215 | [C₁₃H₁₀FNO]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 95 | [C₆H₄F]⁺ | 4-Fluorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table is generated based on typical fragmentation patterns for benzanilide structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.ukmsu.edu This technique, also known as electronic spectroscopy, is particularly useful for studying molecules containing unsaturated groups (chromophores) that have valence electrons with low excitation energies. shu.ac.ukmatanginicollege.ac.in

The structure of this compound contains multiple chromophores: two aromatic rings (the benzoyl and fluorophenyl groups) and a carbonyl group (C=O) within the amide linkage. These features give rise to characteristic absorption bands in the UV spectrum. The absorption of UV radiation excites electrons from the ground state to an excited state. shu.ac.uk The primary electronic transitions observed for organic molecules like this compound are π → π* and n → π*. matanginicollege.ac.in

π → π transitions:* These are high-energy transitions associated with the π-electrons in the aromatic rings and the carbonyl group. They typically result in strong absorption bands. shu.ac.uk

n → π transitions:* These transitions involve the non-bonding electrons (lone pair) on the oxygen and nitrogen atoms of the amide group. They are of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk

The conjugation between the phenyl rings and the amide group influences the energy levels of the molecular orbitals, affecting the wavelength of maximum absorption (λ_max). msu.edu The specific absorption maxima and intensities are sensitive to the solvent environment.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Aromatic Rings, Carbonyl Group | 200-300 nm | High (ε > 1,000) |

| n → π* | Amide Group (C=O, N) | > 300 nm | Low (ε < 100) |

This table outlines the general regions and characteristics of electronic transitions for the functional groups present in this compound.

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence is a type of photoluminescence where a molecule, after absorbing a photon and reaching an excited electronic state, emits a photon to return to the ground state. bmglabtech.com This emission occurs almost instantaneously. ebsco.com The related process of phosphorescence involves a transition from a "forbidden" or triplet excited state and is much slower. ebsco.com Together, these phenomena are known as luminescence. pan.olsztyn.pl

The potential for a molecule to be fluorescent is closely tied to its structure. Molecules with aromatic rings and conjugated systems, like this compound, are often fluorescent. mdpi.com Fluorescence spectroscopy involves measuring the emission spectrum, which is typically a mirror image of the absorption (excitation) spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). bmglabtech.com

The intensity and wavelength of fluorescence can be highly sensitive to the molecule's environment, including solvent polarity and pH. pan.olsztyn.pl While many organic compounds with aromatic structures exhibit fluorescence, the quantum yield (the efficiency of the fluorescence process) can vary greatly. Some molecules may lose the absorbed energy through non-radiative pathways like vibrations or heat loss, resulting in weak or no fluorescence. spectroscopyonline.com

Detailed luminescence studies on this compound are not widely reported in the primary literature reviewed. However, based on its structure, it is a candidate for fluorescence. Such studies would involve measuring its excitation and emission spectra to determine the wavelengths of maximum intensity and its fluorescence quantum yield. Time-resolved fluorescence measurements could also provide insights into the lifetime of the excited state. beilstein-journals.org

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a structural fingerprint. However, standard Raman scattering is an inherently weak process. novapublishers.com Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal, by factors of up to 10¹⁰ to 10¹¹ in some cases, allowing for the detection of even single molecules. edinst.comclinmedjournals.org

The SERS effect is achieved when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. clinmedjournals.org The enhancement originates from two primary mechanisms:

Electromagnetic Enhancement: This is the dominant effect and arises from the excitation of localized surface plasmons on the metal nanostructure by the incident laser light. This creates a massive amplification of the local electromagnetic field experienced by the analyte molecule, enhancing both the excitation and the scattered radiation. edinst.com

Chemical Enhancement: This involves a charge-transfer mechanism between the molecule and the metal surface, which further contributes to the signal enhancement. edinst.com

For a molecule like this compound, SERS can provide significant analytical advantages. It offers high sensitivity for trace-level detection and provides detailed structural information through the enhanced vibrational spectrum. spectroscopyonline.comclinmedjournals.org The specific vibrational bands observed can be used to understand the molecule's orientation on the metal surface, as the enhancement is greatest for vibrations perpendicular to the surface. SERS is a powerful tool for studying molecular interactions and for applications in areas like pharmaceutical analysis and environmental sensing. novapublishers.comclinmedjournals.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gold |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-Fluorobenzanilide. These calculations offer a fundamental understanding of the molecule's geometry, stability, and reactivity.

Geometry optimization is a crucial first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the lowest possible ground state energy. stackexchange.comstorion.ru For molecules like this compound, Density Functional Theory (DFT) methods are widely employed for this purpose. stackexchange.comnih.gov The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located. stackexchange.comstorion.ru A common functional used for such calculations in related molecules is B3LYP, often paired with a basis set like 6-311G++(d,p), which has been shown to accurately reproduce experimental geometrical parameters. mdpi.comnih.gov

Once the optimized geometry is obtained, the vibrational properties can be calculated. This involves computing the second derivatives of the energy with respect to the atomic positions to determine the frequencies of the normal modes of vibration. mdpi.commdpi.com These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. orientjchem.orgaps.org For instance, in a study of the related compound 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, DFT calculations were essential for assigning the observed vibrational bands in its FT-IR spectrum. nih.gov Similarly, periodic DFT calculations have proven valuable in assigning the vibrational spectra of molecular crystals, providing a near-perfect match with experimental data from inelastic neutron scattering (INS). semanticscholar.org

Table 1: Illustrative Optimized Geometrical Parameters for a Benzene (B151609) Derivative Calculated via DFT (Note: This is an example table to illustrate the type of data obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) |

| Bond Length | C-C (aromatic) | 1.39 Å |

| C-N | 1.40 Å | |

| C=O | 1.25 Å | |

| C-F | 1.35 Å | |

| Bond Angle | C-N-C | 128.5° |

| N-C=O | 122.0° | |

| Dihedral Angle | C-C-N-C | 150.0° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. imperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.comresearchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

This energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com The HOMO-LUMO gap can be calculated using DFT methods and corresponds to the lowest energy electronic excitation possible in the molecule. schrodinger.com This calculated value can be correlated with experimental measurements from UV-Vis spectroscopy. schrodinger.com For example, DFT calculations on certain organic dyes showed that the calculated HOMO-LUMO gaps correlated well with excitation energies determined by time-dependent DFT (TD-DFT). nih.gov

Table 2: Example Frontier Orbital Energies and Energy Gap (Note: This table provides example values to illustrate the concept.)

| Parameter | Energy (eV) |

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated based on conceptual DFT. nih.govjournalcsij.com These descriptors provide quantitative measures of a molecule's reactivity and are crucial for developing quantitative structure-activity relationships (QSAR). nih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. mdpi.com

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2. mdpi.com A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." irjweb.com

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is defined as ω = μ² / 2η. mdpi.comresearchgate.net

These descriptors can be calculated for this compound to predict its behavior in chemical reactions. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors (Note: Based on the example energies in Table 2.)

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | 6.29 eV |

| Electron Affinity (A) | -ELUMO | 1.81 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 eV |

| Chemical Hardness (η) | (EHOMO - ELUMO) / 2 | 2.24 eV |

| Electrophilicity Index (ω) | μ² / 2η | 3.66 eV |

Calculation of Thermochemical and Reactivity Descriptors

Molecular Dynamics Simulations and Conformational Space Exploration

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule. researchgate.netvalencelabs.com MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.netvalencelabs.com This allows for the exploration of the molecule's conformational space—the full range of three-dimensional shapes it can adopt due to rotations around its single bonds. researchgate.net

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations, the energy barriers between them, and how its shape fluctuates under different conditions. researchgate.netnih.gov This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target like a protein. nih.govnih.gov By simulating the molecule's behavior, researchers can gain insights into its flexibility and dynamic interactions, which are not apparent from a single, static structure. pitt.edu

In Silico Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. gardp.org In silico, or computational, approaches to SAR are vital in modern drug discovery for designing new molecules with enhanced potency and selectivity. gardp.orgoncodesign-services.com

The process typically involves:

Building a Dataset: A series of compounds related to this compound with known biological activities are collected. oncodesign-services.com

Descriptor Calculation: For each molecule in the dataset, various physicochemical and structural properties (descriptors) are calculated. These can include the reactivity descriptors from DFT, molecular weight, lipophilicity, and shape descriptors. oncodesign-services.com

Model Generation: Quantitative Structure-Activity Relationship (QSAR) models are developed using statistical methods or machine learning to create a mathematical equation that relates the descriptors to the biological activity. oncodesign-services.comresearchgate.net Well-known 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). researchgate.net

Model Validation and Prediction: The model is validated to ensure its predictive power and then used to predict the activity of new, untested compounds. mdpi.com

Through these in silico SAR studies, researchers can identify the key structural features of this compound that are essential for a particular biological effect, guiding the synthesis of more effective analogs. mdpi.comrsc.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govjscimedcentral.com This method is instrumental in structure-based drug design, allowing researchers to understand and visualize how a compound like this compound or its derivatives might interact with a biological target at the molecular level. nih.govmdpi.com The process involves sampling various conformations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. jscimedcentral.com

The interactions governing the stability of a protein-ligand complex are diverse. adrianomartinelli.it They include:

Hydrogen Bonds: These are strong dipole-dipole interactions between a hydrogen atom bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). adrianomartinelli.it The amide group in the benzanilide (B160483) scaffold, for instance, can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Hydrophobic Interactions: These occur when nonpolar groups of the ligand and protein are driven together to minimize their contact with the surrounding aqueous environment. adrianomartinelli.it The phenyl rings in this compound are key contributors to these interactions.

Electrostatic Interactions: These involve attractions or repulsions between charged or polar groups on the ligand and receptor. adrianomartinelli.it The electronegative fluorine atom on the benzoyl ring of this compound can significantly influence the molecule's electrostatic potential.

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. adrianomartinelli.it

In studies on related benzanilide derivatives, molecular docking has been crucial for elucidating binding modes. For example, docking of 2-benzanilide derivatives into the active site of Isocitrate Lyase (ICL), a target for Mycobacterium tuberculosis, helped identify key interactions for inhibitory activity. researchgate.net Similarly, docking studies on quinoline (B57606) carboxamide-type modulators of the ABCG2 transporter, for which benzanilides are a known structural class, have been used to understand their inhibitory mechanisms. acs.org The fluorine atom in this compound is of particular interest in computational studies, as its unique properties can modulate molecular characteristics and protein-ligand binding, though its effects can be challenging to predict without computational methods. nih.gov

Visualizing these predicted interactions using software like Biovia Discovery Studio allows for detailed analysis of the binding hypothesis, guiding the design of new analogues with improved affinity and selectivity. unpad.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. wikigenes.orgnih.gov The fundamental principle is that variations in the biological activity of a set of congeneric compounds are dependent on changes in their physicochemical properties. tandfonline.com A QSAR model is typically represented by a mathematical equation:

Biological Activity = f (Physicochemical Parameters) srmist.edu.in

The parameters used in QSAR studies can be broadly categorized: srmist.edu.in

Lipophilic Parameters: Describe a molecule's hydrophobicity, such as the partition coefficient (log P).

Electronic Parameters: Quantify the electronic effects of substituents, such as the Hammett constant.

Steric Parameters: Relate to the size and shape of the molecule, like Taft's constant.

Various QSAR methodologies are employed, including 2D-QSAR and more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov These 3D methods analyze the steric and electrostatic fields surrounding the aligned molecules to generate a predictive model. researchgate.net

QSAR studies have been successfully applied to various classes of benzanilide derivatives. For instance, a QSAR analysis was performed on (N-phenyl-)-2,4-dihydroxybenzenecarbothioamide (thiobenzanilide) derivatives to model their antimicrobial activity, indicating a strong dependence on lipophilicity. tandfonline.com In another study, 3D-QSAR models were developed for 2-benzanilide derivatives as inhibitors of Isocitrate Lyase (ICL). researchgate.netlongdom.org These models provided insights into the structural requirements for potent inhibition. longdom.org The statistical quality of a QSAR model is assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). researchgate.net